

# A Technical Guide to (S)-tert-Butyl 2-Cyanopiperidine-1-carboxylate

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## Compound of Interest

Compound Name: (S)-1-N-Boc-2-Cyano-piperidine

Cat. No.: B1276793

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Introduction: (S)-1-N-Boc-2-Cyano-piperidine, systematically known as (S)-tert-butyl 2-cyanopiperidine-1-carboxylate, is a chiral piperidine derivative of significant interest in medicinal chemistry and organic synthesis. The presence of a Boc-protected nitrogen and a cyano group at the C2 position, combined with its specific stereochemistry, makes it a valuable and versatile intermediate for the construction of complex molecular architectures.<sup>[1]</sup> This guide provides an in-depth overview of its chemical properties, a detailed synthesis protocol, and its applications in the field of drug development.

## Chemical and Physical Properties

The fundamental properties of (S)-1-N-Boc-2-cyano-piperidine are summarized below. These data are essential for its handling, characterization, and application in synthetic chemistry.

Property	Value
CAS Number	242459-44-5 <sup>[2]</sup>
Molecular Formula	C <sub>11</sub> H <sub>18</sub> N <sub>2</sub> O <sub>2</sub> <sup>[2]</sup>
Molecular Weight	210.27 g/mol <sup>[2]</sup>
Boiling Point	325.3±35.0 °C (Predicted) <sup>[2]</sup>
Density	1.07 g/cm <sup>3</sup> <sup>[2]</sup>
Storage Temperature	2-8 °C <sup>[2]</sup>

# Experimental Protocols

## Synthesis of tert-Butyl 2-cyanopiperidine-1-carboxylate

This protocol details a common method for the synthesis of the title compound starting from 2-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester. The procedure involves a dehydration reaction to convert the primary amide to a nitrile.[3]

### Materials and Reagents:

- 2-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester (starting material)
- Acetonitrile (ACN)
- N,N-Dimethylformamide (DMF)
- Oxalyl chloride (2 M in dichloromethane)
- Pyridine
- Ethyl acetate (EtOAc)
- Water (H<sub>2</sub>O)
- Brine (saturated aq. NaCl)
- Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

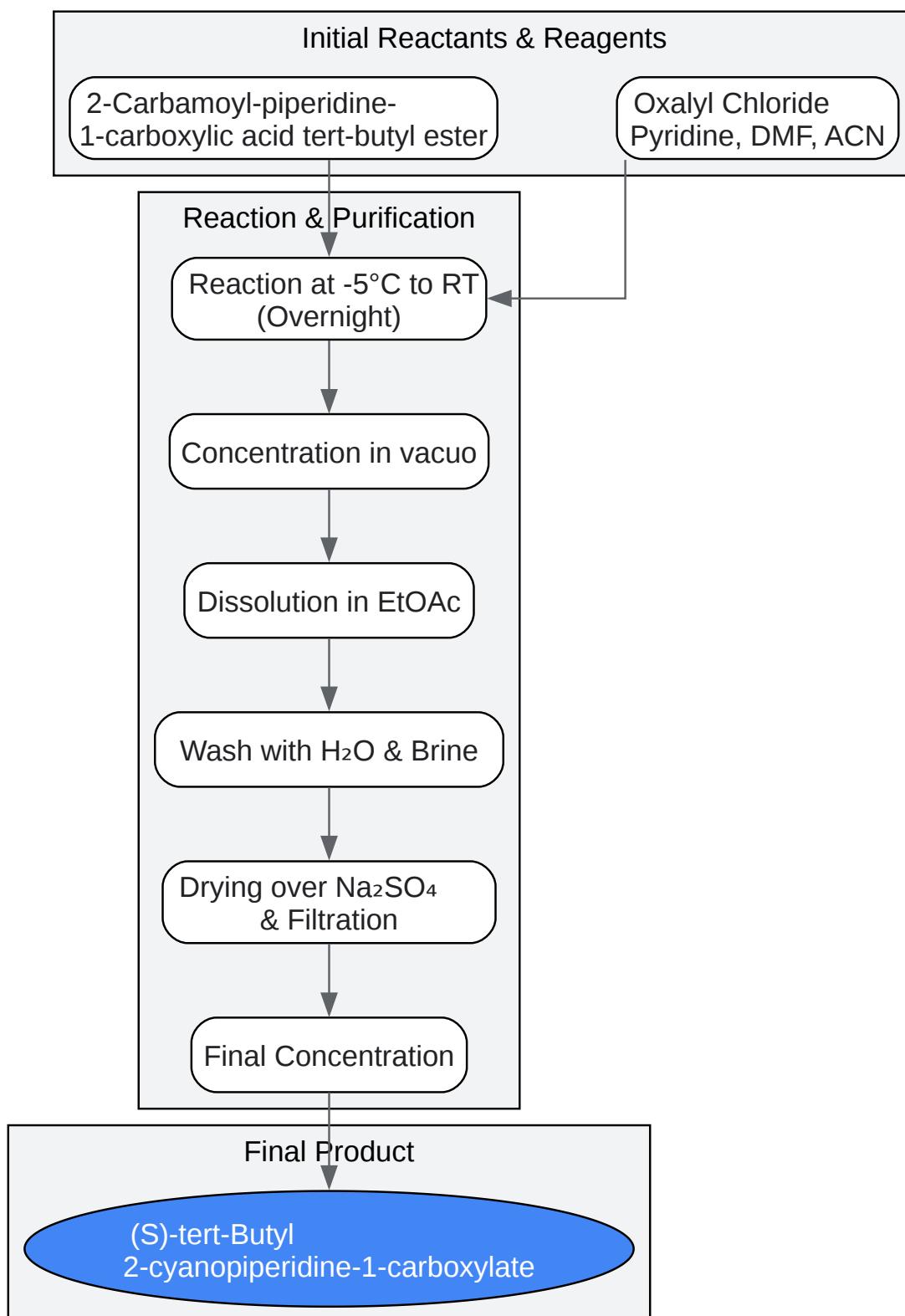
### Procedure:

- A 500 mL round-bottom flask equipped with a magnetic stir bar is charged with acetonitrile (220 mL) and DMF (3.82 mL, 49.4 mmol).[3]
- The mixture is cooled to -5 °C using an appropriate cooling bath.[3]
- Oxalyl chloride (24.7 mL, 49.4 mmol, 2 M in dichloromethane) is added to the cooled mixture. The resulting solution is stirred for 15 minutes at this temperature.[3]

- A solution of 2-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester (9.4 g, 41.2 mmol) in acetonitrile (50 mL) and pyridine (8.3 mL, 103 mmol) is prepared separately and then added to the reaction mixture.[3]
- The reaction is allowed to warm to room temperature and stirred overnight.[3]
- Work-up: The reaction mixture is concentrated under reduced pressure (in *vacuo*). The resulting residue is redissolved in ethyl acetate (300 mL).[3]
- The organic phase is washed successively with water (300 mL) and brine (200 mL).[3]
- The washed organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in *vacuo* to yield the final product, tert-Butyl 2-cyanopiperidine-1-carboxylate, as a yellow solid (8.44 g, 97% yield).[3]

## Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of (S)-tert-butyl 2-cyanopiperidine-1-carboxylate.

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Caption: Workflow for the synthesis of (S)-tert-Butyl 2-cyanopiperidine-1-carboxylate.

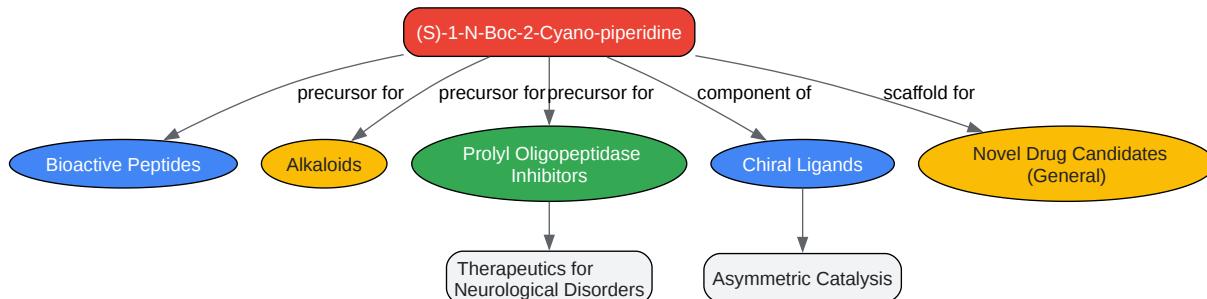
# Applications in Drug Development and Medicinal Chemistry

(S)-1-N-Boc-2-Cyanopiperidine is a crucial chiral building block in modern pharmaceutical research and development. Its defined stereochemistry is fundamental for ensuring the biological activity and efficacy of the final target molecules.[\[1\]](#)

Key Roles:

- Versatile Intermediate: It serves as a gateway for constructing intricate and complex molecules, particularly in the synthesis of bioactive peptides and alkaloids which possess diverse therapeutic properties.[\[1\]](#)
- Precursor for Enzyme Inhibitors: The compound is a critical precursor in the development of prolyl oligopeptidase (POP) inhibitors. These inhibitors are a promising class of molecules for treating various neurological disorders.[\[1\]](#)
- Chiral Auxiliary in Asymmetric Synthesis: It is employed as a chiral auxiliary or as a component of chiral ligands in asymmetric catalysis.[\[1\]](#)[\[3\]](#) This application is vital in the pharmaceutical industry, where the enantiomeric purity of a drug directly impacts its safety and therapeutic effectiveness.[\[1\]](#)[\[4\]](#)
- Scaffold for Bioactive Molecules: The piperidine ring is a common structural motif in many biologically active compounds.[\[4\]](#) This intermediate provides a robust scaffold for creating novel drug candidates with desirable pharmacokinetic properties, such as improved solubility and metabolic stability.

The diagram below illustrates the central role of this compound as a precursor in synthesizing various classes of therapeutic agents.



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Caption: Role as a versatile chiral building block in pharmaceutical synthesis.

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